Scaffold-Level MAO-B Inhibitory Potency: Benzodioxane vs. Sesamol Cores
At the core scaffold level, 2,3-dihydro-1,4-benzodioxine derivatives demonstrate superior potency and a tighter potency range as inhibitors of human monoamine oxidase B (MAO-B) compared to their sesamol (1,3-benzodioxol-5-ol) analogs [1]. While this study did not test the specific 5-methoxy derivative, it establishes the quantitative advantage of the benzodioxane core itself, which is a critical consideration for lead selection in drug discovery.
| Evidence Dimension | Inhibition of recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 range: 0.045 to 0.947 μM (for 8 benzodioxane derivatives) |
| Comparator Or Baseline | IC50 range: 0.164 to 7.29 μM (for 8 homologous sesamol derivatives) |
| Quantified Difference | Benzodioxane derivatives exhibit an ~80-fold difference in potency range; the most potent benzodioxane (0.045 μM) is >3.6x more potent than the most potent sesamol (0.164 μM). |
| Conditions | Recombinant human MAO-B enzyme assay; compounds evaluated at varying concentrations. |
Why This Matters
This quantitative comparison provides a data-driven justification for selecting a benzodioxane-based building block like 2,3-Dihydro-5-methoxy-1,4-benzodioxin over a sesamol core when initiating a program targeting MAO-B, as it implies a higher probability of achieving nanomolar potency early in hit-to-lead optimization.
- [1] Engelbrecht, I., et al. The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters. 2015; 25(9): 1896-1900. View Source
